molecular formula C17H21ClN4O B6973632 5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine

5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B6973632
M. Wt: 332.8 g/mol
InChI Key: YBRSLQIVZSIFLM-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position, a piperidinyl group at the 6th position, and a methoxyphenylmethyl group attached to the piperidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-6-methylpyrimidine, which is then subjected to a nucleophilic substitution reaction with 4-[(4-methoxyphenyl)methyl]piperidine. The reaction is usually carried out in the presence of a suitable solvent such as dioxane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methylpyrimidine: A precursor in the synthesis of the target compound.

    4-Methoxyphenylmethylpiperidine: Another precursor used in the synthesis.

    2-Chloro-5-methyl-4-piperidin-1-yl-pyrimidine: A structurally similar compound with different substituents.

Uniqueness

5-Chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine is unique due to the specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

5-chloro-6-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-23-14-4-2-12(3-5-14)10-13-6-8-22(9-7-13)17-15(18)16(19)20-11-21-17/h2-5,11,13H,6-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRSLQIVZSIFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCN(CC2)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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